molecular formula C18H30O2 B095493 10-Heptadecen-8-ynoic acid, methyl ester, (E)- CAS No. 16714-85-5

10-Heptadecen-8-ynoic acid, methyl ester, (E)-

Cat. No. B095493
CAS RN: 16714-85-5
M. Wt: 278.4 g/mol
InChI Key: QSOXHGWBNRSJPE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Heptadecen-8-ynoic acid, methyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is also known as Methyl 10-heptadecynoate, and it has a molecular formula of C18H30O2. In

Mechanism of Action

The mechanism of action of 10-Heptadecen-8-ynoic acid, methyl ester, (E)- in inhibiting cancer cell growth is not fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and physiological effects:
10-Heptadecen-8-ynoic acid, methyl ester, (E)- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 10-Heptadecen-8-ynoic acid, methyl ester, (E)- in lab experiments is its potential use in cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 10-Heptadecen-8-ynoic acid, methyl ester, (E)-. One direction is to further explore its potential use in cancer research and develop more effective treatments for cancer using this compound. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 10-Heptadecen-8-ynoic acid, methyl ester, (E)- involves the reaction of heptadec-10-ynoic acid with methanol in the presence of a catalyst. This reaction produces the methyl ester of 10-Heptadecen-8-ynoic acid, (E)-. This synthesis method has been used in various studies to obtain this compound for further research.

Scientific Research Applications

10-Heptadecen-8-ynoic acid, methyl ester, (E)- has been studied for its potential use in various scientific applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

CAS RN

16714-85-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

methyl (E)-heptadec-10-en-8-ynoate

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,12-17H2,1-2H3/b9-8+

InChI Key

QSOXHGWBNRSJPE-CMDGGOBGSA-N

Isomeric SMILES

CCCCCC/C=C/C#CCCCCCCC(=O)OC

SMILES

CCCCCCC=CC#CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CC#CCCCCCCC(=O)OC

synonyms

(E)-10-Heptadecen-8-ynoic acid methyl ester

Origin of Product

United States

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